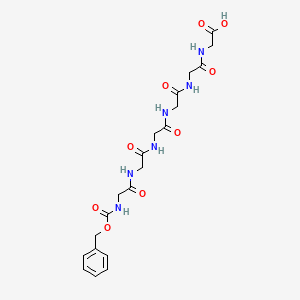![molecular formula C9H6F6O B1347294 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 721-36-8](/img/structure/B1347294.png)
2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
Vue d'ensemble
Description
2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol, also known as TFPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a colorless liquid that is commonly used as a solvent in organic chemistry experiments. TFPE has several unique properties that make it an attractive option for use in scientific research, including its high boiling point, low toxicity, and excellent solubility in a wide range of solvents.
Applications De Recherche Scientifique
Hydroarylation and Chemical Synthesis
The molecule has been utilized in regiocontrolled hydroarylation of (trifluoromethyl)acetylenes in superacids, demonstrating its role in the synthesis of CF3‐Substituted 1,1‐Diarylethenes. This process is highly regioselective, yielding 1,1-diaryl-2-trifluoromethylethenes and, depending on workup conditions, 3,3,3-trifluoro-1,1-diarylpropan-1-ols. The reaction mechanism has been explored through spectroscopic and theoretical methods, revealing the reactive nature of the trifluoromethylated vinyl cations and the stability of 2,2,2-trifluoroethylated carbocation intermediates (H. M. H. Alkhafaji et al., 2013).
Kinetic Resolution and Enantioselective Processes
Research has demonstrated the molecule's application in the highly stereocontrolled access to 1,1,1-Trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution, showcasing its potential in producing enantiomerically pure compounds. This resolution process has paved the way for subsequent reactions, highlighting the molecule's utility in stereocontrolled organic synthesis (M. Shimizu et al., 1996).
Electrophilic Trifluoromethylthiolation
Another study introduced the molecule as part of a reagent for electrophilic trifluoromethylthiolation reactions, offering a broad set of organic compounds transformed into trifluoromethylthio (SCF3) compounds. This showcases the molecule's adaptability in facilitating modifications that introduce trifluoromethylthiol groups into various organic substrates, expanding its utility in the synthesis of fluorinated compounds (Zhong Huang et al., 2016).
Material Science and Polymer Chemistry
Furthermore, the molecule has been involved in the synthesis of novel polyimides, derived from 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane. This research underscores its significance in developing new materials, where its incorporation into polymers yields products with exceptional thermal stability, mechanical properties, and solubility in various organic solvents (D. Yin et al., 2005).
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMNENKVFMPEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288380 | |
| Record name | 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |
CAS RN |
721-36-8 | |
| Record name | 721-36-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

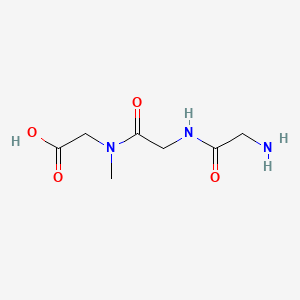
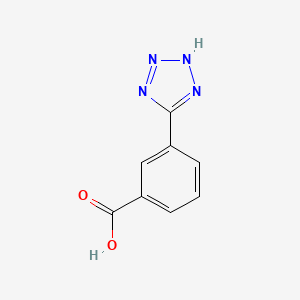
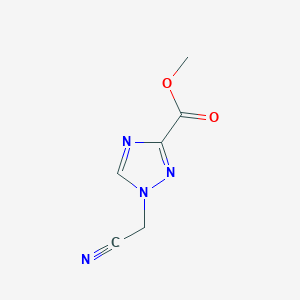

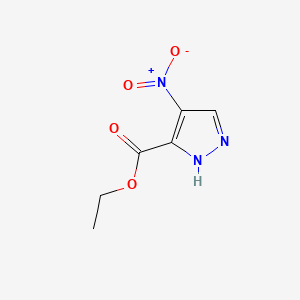


![2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1347222.png)
![8-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1347223.png)


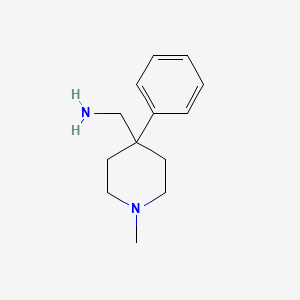
![3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1347232.png)
